molecular formula C10H14N2S B8356816 3-(4-Aminobenzyl)-thiazolidine

3-(4-Aminobenzyl)-thiazolidine

Cat. No. B8356816
M. Wt: 194.30 g/mol
InChI Key: WLHISESTWLOVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminobenzyl)-thiazolidine is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminobenzyl)-thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminobenzyl)-thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

4-(1,3-thiazolidin-3-ylmethyl)aniline

InChI

InChI=1S/C10H14N2S/c11-10-3-1-9(2-4-10)7-12-5-6-13-8-12/h1-4H,5-8,11H2

InChI Key

WLHISESTWLOVMB-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-nitrobenzyl)-thiazolidine (1.1 g, 5 mmoles) is put into solution in 10 ml concentrated hydrochloric acid at 0° C. Dihydrated tin chloride (7.7 g, 34 mmoles) is added in portions, the mixture is heated for 2 hours under reflux and the acid is evaporated off under reduced pressure. The residue is then taken up in 20 ml of water and neutralized with a 2N soda solution (approximately 100 ml). 100 ml of dichloromethane is added to the medium and the whole is filtered on celite in order to eliminate the salts in suspension. The organic phase is extracted, washed 3 times with 50 ml of water, dried, filtered and evaporated to dryness under reduced pressure. The expected product is purified on silica gel in a dichloromethane/methanol (98/2) mixture and is obtained in the form of of a beige powder (0.6 g, 63%). Melting point: 73-74° C.
Name
3-(4-nitrobenzyl)-thiazolidine
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Dihydrated tin chloride
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

3-(4-nitrobenzyl)-thiazolidine (1.1 g, 5 mmoles) is put into solution in 10 ml concentrated hydrochloric acid at 0° C. Dihydrated in chloride (7.7g, 34 mmoles) is added in portions, the mixture is heated for 2 hours under reflux and the acid is evaporated off under reduced pressure. The residue is then taken up in 20 ml of water and. neutralized with a 2N soda solution (approximately 100 ml). 100 ml of dichloromethane is added to the medium and the whole is filtered on celite in order to eliminate the salts in suspension. The organic phase is extracted, washed 3 times with 50 ml of water, dried, filtered and evaporated to dryness under reduced pressure. The expected product is purified on silica gel in a dichloromethane/methanol (98/2) mixture and is obtained in the form of of a beige powder (0.6 g, 63%). Melting point: 73-74° C.
Name
3-(4-nitrobenzyl)-thiazolidine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
63%

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